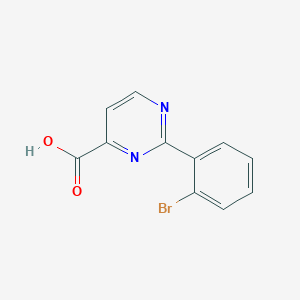

2-(2-Bromophenyl)pyrimidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-(2-bromophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-8-4-2-1-3-7(8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKWXUIQSRHEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(2-Bromophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring with a bromophenyl substituent and a carboxylic acid functional group. This compound's structural features suggest potential biological activities, particularly in pharmaceutical applications. Despite limited direct research on this specific compound, its structural analogs and the broader class of pyrimidine derivatives provide insights into its possible biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a bromine atom, which may influence the compound's reactivity and interactions with biological targets.

Biological Activities

Research indicates that compounds containing pyrimidine rings exhibit a range of biological activities, including:

- Anticancer properties : Many pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Antimicrobial effects : Some studies suggest that pyrimidine derivatives can exhibit antibacterial and antifungal activities.

- Enzyme inhibition : Pyrimidines are known to interact with various enzymes, potentially serving as inhibitors in metabolic pathways.

Interaction Studies

While specific studies on this compound are sparse, its potential interactions can be inferred from related compounds. For instance:

- Binding affinity : Compounds with similar structures have demonstrated binding to key biological targets such as histone deacetylases (HDACs), which are important in cancer therapy. The structural characteristics of this compound may allow it to interact with these targets similarly.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique features and potential activities of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid | Similar brominated phenyl group at a different position | Potentially different biological activity |

| 5-Bromopyrimidine-4-carboxylic acid | Bromination at the 5-position | Different reactivity due to the position of bromine |

| 4-Aminopyrimidine-5-carboxylic acid | Amino group instead of bromine | Enhanced solubility and potential biological activity |

| 6-Bromo-5-pyrimidinylcarboxylic acid | Brominated at the 6-position | Unique reactivity profile compared to others |

Case Studies

- Anticancer Activity : In studies involving pyrimidine derivatives, compounds similar to this compound have shown significant anticancer effects by inducing apoptosis in cancer cells. For example, analogs that inhibit HDACs have been documented to cause G2/M cell cycle arrest and promote apoptosis in various cancer cell lines .

- Antimicrobial Properties : Certain pyrimidine derivatives have been evaluated for their antimicrobial activity against various pathogens. While specific data on this compound is limited, related compounds have demonstrated effectiveness against bacterial strains, suggesting potential for this compound as well .

Comparación Con Compuestos Similares

Key Findings :

- Electronic Effects : Bromine (electronegativity: 2.96) vs. chlorine (3.16) alters electron-withdrawing capacity, influencing cross-coupling efficiency .

Core Heterocycle Modifications

Compounds with fused or modified pyrimidine rings exhibit distinct properties:

Key Findings :

Reactivity Differences :

- Bromophenyl derivatives undergo cross-coupling (e.g., Heck, Sonogashira) more readily than chlorophenyl or thioether analogs .

- Thioether groups (e.g., -SMe) act as "warheads" for covalent inhibition, unlike bromophenyl substituents .

Metal Coordination

- 2-(2'-Pyridyl)pyrimidine-4-carboxylic acid (cppH) : Binds Ru(II) via pyridyl and pyrimidine N atoms, with the carboxylate stabilizing the complex .

- This compound : The bromine may reduce electron density at the pyrimidine ring, weakening metal affinity compared to cppH .

Antimicrobial Potential

- Thieno[2,3-d]pyrimidine-4-carboxylic acid amides exhibit MIC values <1 µg/mL against S.

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 2-(2-bromophenyl)pyrimidine-4-carboxylic acid typically involves:

- Construction of the pyrimidine ring system.

- Introduction of the 2-bromophenyl substituent at the 2-position of the pyrimidine.

- Installation or transformation of the carboxylic acid group at the 4-position.

The key challenge lies in selective bromination and controlled functionalization to yield the target compound with high purity and yield.

Preparation of the 2-(2-Bromophenyl) Pyrimidine Core

2.1. Starting Materials and Precursors

- 2-Bromobenzaldehyde or 2-bromobenzyl derivatives serve as the aromatic bromine source.

- β-dicarbonyl compounds or amidines are common precursors for pyrimidine ring formation.

2.2. Pyrimidine Ring Formation

- The pyrimidine ring is commonly synthesized via condensation reactions between amidines and β-dicarbonyl compounds or their equivalents.

- For example, condensation of 2-bromobenzaldehyde with guanidine derivatives under appropriate conditions can yield the 2-(2-bromophenyl)pyrimidine skeleton.

Introduction of the Carboxylic Acid Group at the 4-Position

- Carboxylation reactions using carbon dioxide under basic conditions (e.g., Grignard or organolithium intermediates) can introduce the carboxylic acid group at the 4-position of the pyrimidine ring.

- This step may involve metalation at the 4-position followed by carbonation.

3.2. Oxidation of Methyl or Aldehyde Precursors

- Alternatively, oxidation of methyl or aldehyde substituents at the 4-position to carboxylic acid is a feasible route.

- Reagents such as potassium permanganate or chromium-based oxidants are used under controlled conditions.

Reaction Conditions and Optimization

- Solvents: Common solvents include ethanol, tetrahydrofuran, diethyl ether, and acetonitrile depending on the step.

- Temperature: Condensation reactions typically occur at reflux (60–80°C), while metalation and carboxylation require low temperatures (−78°C to 0°C) to control reactivity.

- Catalysts: Acid or base catalysts may be used in condensation and carboxylation steps.

- Purification: Recrystallization from mixed solvents (e.g., ethyl acetate/hexane) or chromatographic techniques ensure high purity.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Proton and carbon NMR confirm the structure, especially the aromatic protons and carboxylic acid carbon.

- Mass Spectrometry: Confirms molecular weight and bromine isotopic pattern.

- Melting Point: Used as a purity check.

- HPLC: High-performance liquid chromatography verifies purity and monitors reaction progress.

Summary Table of Preparation Method Features

| Parameter | Details |

|---|---|

| Starting Materials | 2-Bromobenzaldehyde, guanidine derivatives |

| Key Reactions | Condensation, metalation, carboxylation |

| Reagents | Organometallics (Mg, Li), CO2, acids/bases |

| Solvents | Ethanol, THF, diethyl ether, acetonitrile |

| Temperature Range | −78°C to reflux (~80°C) |

| Purification | Recrystallization, chromatography |

| Analytical Techniques | NMR, MS, HPLC, melting point |

Research Findings and Considerations

- The regioselective introduction of bromine at the ortho position of the phenyl ring is critical to maintain the desired substitution pattern.

- Metalation and carboxylation steps require strict control of moisture and oxygen to avoid side reactions.

- The choice of solvent and temperature significantly affects yield and purity.

- Scale-up considerations include handling of bromine-containing intermediates and safe quenching of reactive organometallic species.

Q & A

Basic: How can researchers optimize the synthesis of 2-(2-Bromophenyl)pyrimidine-4-carboxylic acid to improve yield and purity?

Methodological Answer:

- Stepwise Coupling Reactions : Use peptide coupling agents (e.g., HATU or EDCI) to facilitate amide bond formation between pyrimidine-4-carboxylic acid and bromophenyl derivatives, as demonstrated in analogous thienopyrimidine systems .

- Purification : Employ recrystallization or preparative HPLC to isolate the target compound from positional isomers (e.g., 3- or 4-bromophenyl analogs), which may co-elute during synthesis .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 for aminopyridine derivatives) and reaction temperatures (70–90°C) to minimize side products .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the bromophenyl substitution pattern and pyrimidine ring integrity. Pay attention to coupling constants (e.g., for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) with an error margin < 2 ppm .

- HPLC-PDA : Monitor purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

Intermediate: How does the bromophenyl substituent influence antimicrobial activity, and what assays validate this?

Methodological Answer:

- Mechanistic Insight : The 2-bromophenyl group enhances lipophilicity, potentially improving membrane penetration in Gram-negative bacteria .

- Assay Design :

- In Vitro Testing : Use microbroth dilution (MIC determination) against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922), including clinical isolates .

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours .

- Control Experiments : Compare activity against 3- and 4-bromophenyl analogs to isolate positional effects .

Advanced: How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

Methodological Answer:

- Docking Refinement : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to account for protein flexibility, particularly for targets like TrmD methyltransferase, where rigid docking may yield false positives .

- Experimental Validation :

Advanced: What computational strategies predict the compound’s binding modes with microbial enzymes?

Methodological Answer:

- Target Selection : Prioritize enzymes critical for microbial survival (e.g., DNA gyrase, dihydrofolate reductase) using KEGG pathway analysis .

- Docking Workflow :

- Glide XP : Screen against a homology model of the target enzyme’s active site.

- Prime MM-GBSA : Calculate binding free energy () to rank poses .

- Validation : Cross-reference with crystallographic data from analogous pyrimidine-carboxylic acid complexes .

Advanced: How can SAR studies be designed using structural analogs of this compound?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with:

- Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with MIC values .

Advanced: What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (0.1 M HCl/NaOH, 37°C, 24h).

- Oxidative stress (3% HO, 24h).

- LC-MS Analysis : Monitor degradation products (e.g., debromination or pyrimidine ring cleavage) .

- Plasma Stability : Incubate with human plasma (37°C, 1h) and quantify remaining parent compound via UPLC .

Advanced: How does coordination chemistry expand the applications of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.